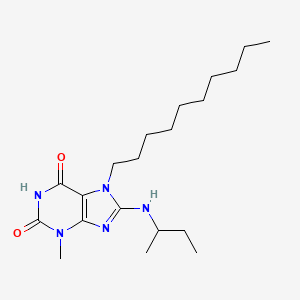

8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a sec-butylamino group at the 8th position, a decyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and alkaloids.

Eigenschaften

CAS-Nummer |

476481-13-7 |

|---|---|

Molekularformel |

C20H35N5O2 |

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

8-(butan-2-ylamino)-7-decyl-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C20H35N5O2/c1-5-7-8-9-10-11-12-13-14-25-16-17(22-19(25)21-15(3)6-2)24(4)20(27)23-18(16)26/h15H,5-14H2,1-4H3,(H,21,22)(H,23,26,27) |

InChI-Schlüssel |

JMBYYQXNCKLDAP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-(Sekundär-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purin-2,6-dion umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem Purinderivat, wie z. B. Theophyllin.

Substitutionsreaktion: Die 8. Position des Purinrings wird mit einer Sekundär-butylaminogruppe substituiert. Dies kann durch Reaktion des Purinderivats mit Sekundär-butylamin in Gegenwart eines geeigneten Katalysators erreicht werden.

Alkylierung: Die 7. Position wird dann mit einem Decylhalogenid (z. B. Decylbromid) unter basischen Bedingungen alkyliert, um die Decylkette einzuführen.

Methylierung: Schließlich wird die 3. Position mit einem Methylierungsmittel wie Methyliodid methyliert.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Synthese dieser Verbindung unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reaktantenkonzentrationen, wodurch eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet wird.

Analyse Chemischer Reaktionen

Reaktionstypen

8-(Sekundär-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Amino- und Alkylgruppen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.

Substitution: Substituierte Derivate mit neuen Alkyl- oder Arylgruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 8-(Sekundär-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Sekundär-butylaminogruppe und die Decylkette spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, modulieren deren Aktivität und führen zu verschiedenen biologischen Wirkungen. Die Verbindung kann die Enzymaktivität hemmen, indem sie mit natürlichen Substraten konkurriert oder an allosterische Stellen bindet, wodurch die Konformation und Funktion des Enzyms verändert werden.

Wirkmechanismus

The mechanism of action of 8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The sec-butylamino group and the decyl chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites, altering the enzyme’s conformation and function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Theophyllin: Ein Purinderivat, das als Bronchodilatator und Diuretikum verwendet wird.

Koffein: Ein bekanntes Stimulans mit einer ähnlichen Purinstruktur.

Dyphyllin: Ein Theophyllin-Analogon mit Bronchodilatator- und Vasodilatator-Eigenschaften.

Einzigartigkeit

8-(Sekundär-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purin-2,6-dion ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten verleiht. Das Vorhandensein der Sekundär-butylaminogruppe und der langen Decylkette unterscheidet es von anderen Purinderivaten, was möglicherweise zu einzigartigen Interaktionen mit biologischen Zielstrukturen und neuartigen therapeutischen Anwendungen führt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.